molecular formula C15H18N2 B14619620 4,4'-(Pentane-2,4-diyl)dipyridine CAS No. 60900-51-8

4,4'-(Pentane-2,4-diyl)dipyridine

Cat. No.: B14619620
CAS No.: 60900-51-8
M. Wt: 226.32 g/mol
InChI Key: XLJUEKXALZPORH-UHFFFAOYSA-N
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Description

4,4'-(Pentane-2,4-diyl)dipyridine is a bipyridine derivative characterized by a central pentane-2,4-diyl spacer connecting two pyridine rings at their 4,4' positions. This structural motif confers unique conformational flexibility and electronic properties, making it valuable in coordination chemistry, materials science, and supramolecular assembly . The pentane linker allows for adaptable geometry when coordinating to metal ions, distinguishing it from rigid or shorter-chain analogues.

Properties

CAS No.

60900-51-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-(4-pyridin-4-ylpentan-2-yl)pyridine

InChI

InChI=1S/C15H18N2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h3-10,12-13H,11H2,1-2H3

InChI Key

XLJUEKXALZPORH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C1=CC=NC=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pentane-2,4-diyl)dipyridine typically involves the reaction of pyridine derivatives with a pentane-2,4-diyl precursor. One common method includes the use of metal-catalyzed coupling reactions, where pyridine is reacted with a pentane-2,4-diyl halide under the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of 4,4’-(Pentane-2,4-diyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4,4'-Bipyridine (CAS 553-26-4)
  • Structure : Simplest bipyridine with direct 4,4' linkage between pyridine rings.
  • Comparison : Lacks the pentane spacer, resulting in rigidity and shorter metal-ligand distances. This rigidity limits conformational adaptability in metal-organic frameworks (MOFs) compared to 4,4'-(Pentane-2,4-diyl)dipyridine .
  • Applications : Widely used in catalysis and MOFs due to strong π-conjugation and chelating ability .
4,4’-Di-tert-butyl-2,2’-dipyridine (dbbpy, CAS 72914-19-3)
  • Structure : Bulky tert-butyl groups at 4,4' positions.
  • Comparison : Steric hindrance from tert-butyl groups reduces coordination flexibility but enhances solubility in organic solvents. In contrast, the pentane spacer in this compound balances flexibility without steric bulk .
  • Applications : Used in vanadium(IV) complexes for catalytic oxidation, where steric effects stabilize metal centers .
Paraquat (Methyl Viologen, CAS 1910-42-5)
  • Structure : N,N'-Dimethyl-4,4'-bipyridinium dichloride.
  • Comparison : The cationic charge and redox-active nature make paraquat an electron acceptor, unlike the neutral this compound. The pentane spacer in the latter prevents charge delocalization, limiting electrochemical activity .
  • Applications : Herbicidal activity due to redox cycling; unsuitable for metal coordination compared to this compound .

Electronic and Coordination Properties

4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine
  • Structure : Phosphonate groups at methylene bridges.
  • Comparison : Phosphonate groups enhance metal-binding affinity and solubility in polar solvents. The pentane spacer in this compound lacks such functional groups, prioritizing conformational flexibility over specific metal interactions .
  • Applications : Used in dyads for photophysical studies, leveraging phosphonate-metal interactions .
4,4'-Dimethoxy-2,2'-dipyridine
  • Structure : Methoxy substituents at 4,4' positions.
  • Comparison: Electron-donating methoxy groups alter electronic properties, increasing electron density on pyridine rings.
  • Applications : Stabilizes lanthanide complexes in luminescent materials .

Solubility and Physicochemical Behavior

Compound Solubility Profile Key Influencing Factors
This compound Moderate in polar aprotic solvents Flexible aliphatic spacer
4,4'-Bipyridine Low solubility in water Rigid, conjugated structure
dbbpy High in organic solvents Tert-butyl groups
Paraquat Water-soluble (ionic nature) Cationic charge

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